molecular formula C7H7NO B1439151 5,6-Dihydro-2h-cyclopenta[c]pyrrol-4-one CAS No. 95065-06-8

5,6-Dihydro-2h-cyclopenta[c]pyrrol-4-one

Cat. No. B1439151
CAS RN: 95065-06-8
M. Wt: 121.14 g/mol
InChI Key: QJPNSFLVUNNYLF-UHFFFAOYSA-N
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Description

5,6-Dihydro-2h-cyclopenta[c]pyrrol-4-one (DCP) is a cyclic organic compound that is found in a variety of natural products and is used in a variety of scientific and industrial applications. It is a colorless, crystalline solid with a molecular weight of 164.14 g/mol and a melting point of 212-215°C. DCP is a structural analog of the naturally occurring pyrrolizidine alkaloids, which are found in many plant species. DCP has been studied for its potential therapeutic and industrial applications, including in the synthesis of pharmaceuticals, agricultural chemicals, and other organic compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • Rearrangement and Cyclisation : Studies have shown that cyclisation of certain propionic acids and related compounds can lead to the formation of cyclopenta[c]pyrrol-4-ones through a process of rearrangement. The proportions of these compounds depend upon the substituents, highlighting the synthetic versatility and potential for creating diverse chemical structures (Palmer, Leitch, & Greenhalgh, 1978).

  • Derivative Synthesis for Pharmaceutical Applications : Derivatives of cyclopenta[b]pyridine, which share structural similarities with cyclopenta[c]pyrrol-4-one, have been utilized in pharmaceutical research, including as side-chains in the production of fourth-generation Cefpirome. The synthesis routes for these derivatives offer significant yields, indicating their potential for large-scale pharmaceutical applications (Fu Chun, 2007).

  • Computational Studies : Theoretical studies on cyclopenta[b]pyrrol-2-ones have provided insights into their geometrical structures, electronic excitation, and emission properties. These findings are crucial for understanding the material properties and potential applications in photochemical processes or as pharmaceutical targets (Li Yan Xu et al., 2020).

Pharmaceutical and Biological Research

  • Synthetic Scaffolds : The cyclopenta[c]pyrrole framework serves as a versatile scaffold for the synthesis of complex molecules, including potential kinase inhibitors and other biologically active compounds. This highlights the compound's importance in the development of new therapeutic agents (Cheung, Harris, & Lackey, 2001).

Materials Science

  • Advanced Materials Development : The synthesis and functionalization of cyclopenta[c]pyrrol-4-one derivatives have implications for the development of new materials. These compounds' unique electronic and structural properties make them suitable candidates for advanced materials with potential applications in electronics, photonics, and as functional coatings (Trofimov et al., 2010).

properties

IUPAC Name

5,6-dihydro-2H-cyclopenta[c]pyrrol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c9-7-2-1-5-3-8-4-6(5)7/h3-4,8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPNSFLVUNNYLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CNC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50666978
Record name 5,6-Dihydrocyclopenta[c]pyrrol-4(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50666978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydro-2h-cyclopenta[c]pyrrol-4-one

CAS RN

95065-06-8
Record name 5,6-Dihydrocyclopenta[c]pyrrol-4(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50666978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H,4H,5H,6H-cyclopenta[c]pyrrol-4-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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